molecular formula C19H25NO5S B1242141 2-MeOEMATE

2-MeOEMATE

Cat. No.: B1242141
M. Wt: 379.5 g/mol
InChI Key: BTQHAWWINOTNQQ-QPWUGHHJSA-N
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Description

2-Methoxyestrone-3-O-sulfamate: (abbreviated as 2-MeOEMATE) is a sulfamoylated derivative of estrone. It has garnered interest due to its potential as an anticancer agent. Unlike its parent compound, 2-methoxyestrone, this compound exhibits remarkable effects on breast cancer cells both in vitro and in vivo .

Preparation Methods

Synthetic Routes:: The synthesis of 2-MeOEMATE involves introducing a sulfamate group at the 3-O position of 2-methoxyestrone. Specific synthetic routes may vary, but the sulfamoylation step is crucial.

Reaction Conditions:: The sulfamoylation reaction typically employs suitable reagents (such as sulfamoyl chlorides) under controlled conditions. Detailed protocols are available in scientific literature.

Industrial Production:: While not widely used industrially, this compound’s potential as an anticancer agent warrants further investigation for large-scale production.

Chemical Reactions Analysis

Reactions:: 2-MeOEMATE undergoes various reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction of the sulfamate group may yield other derivatives.

    Substitution: Substitution reactions at different positions are possible.

Common Reagents and Conditions::

    Sulfamoylation: Sulfamoyl chlorides or other sulfamoylating agents.

    Oxidation: Oxidizing agents like peracids.

    Reduction: Reducing agents such as hydrides.

    Substitution: Appropriate nucleophiles.

Major Products:: The major products depend on the specific reaction conditions. These could include various sulfamoylated estrone derivatives.

Scientific Research Applications

2-MeOEMATE has been studied extensively:

    Breast Cancer: It induces G2-M cell cycle arrest and apoptosis in breast cancer cells.

    In Vivo Efficacy: It regresses breast tumors in intact rats.

    Anticancer Potential: It surpasses the potency of endogenous estradiol metabolites.

Mechanism of Action

2-MeOEMATE’s effects involve:

    Antimicrotubule Activity: It disrupts microtubule assembly, inhibiting cell division.

    BCL-2 and BCL-X (L) Phosphorylation: Implicated in apoptosis.

    p53 Expression: A tumor suppressor pathway.

Comparison with Similar Compounds

2-MeOEMATE stands out due to its sulfamoylation, which enhances its potency. Similar compounds include 2-methoxyestrone and 2-methoxyestradiol .

Properties

Molecular Formula

C19H25NO5S

Molecular Weight

379.5 g/mol

IUPAC Name

[(8R,9S,13S,14S)-2-methoxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfamate

InChI

InChI=1S/C19H25NO5S/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(25-26(20,22)23)16(24-2)10-14(11)12/h9-10,12-13,15H,3-8H2,1-2H3,(H2,20,22,23)/t12-,13+,15-,19-/m0/s1

InChI Key

BTQHAWWINOTNQQ-QPWUGHHJSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)OS(=O)(=O)N

Synonyms

2-MeOEMATE
2-methoxyoestrone-3-O-sulphamate

Origin of Product

United States

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